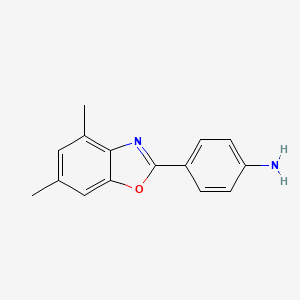

4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Overview

Description

4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye widely used in scientific research for imaging and detection purposes. Its unique chemical structure and optical properties make it a valuable tool for various applications in the fields of biology, chemistry, and materials science.

Mechanism of Action

The mechanism of action of 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline involves the absorption of light by the molecule, followed by the emission of fluorescence at a longer wavelength. The absorption and emission spectra of 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline can be tuned by modifying its chemical structure, allowing for the specific detection of different biomolecules. The fluorescence intensity of 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline can also be affected by the local environment, such as pH and polarity, making it a useful tool for sensing applications.

Biochemical and Physiological Effects

4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline has low toxicity and is generally considered safe for use in scientific research. However, some 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline derivatives have been shown to have cytotoxic effects on cancer cells when used in photodynamic therapy. The biochemical and physiological effects of 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline depend on the specific derivative and its application, and further research is needed to fully understand its effects on living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline in lab experiments include its high quantum yield, photostability, and spectral tunability, making it a versatile tool for fluorescence imaging and sensing. 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline is also easy to synthesize and modify, allowing for the creation of specific derivatives for different applications. However, the limitations of 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline include its sensitivity to oxygen and its potential cytotoxicity in certain derivatives, which may affect its use in some applications.

Future Directions

There are many future directions for 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline research, including the development of new derivatives with improved properties for specific applications. 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline-based sensors and imaging probes can be further optimized for higher sensitivity and specificity, and their applications can be expanded to new areas, such as environmental monitoring and food safety. 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline can also be used in combination with other techniques, such as microscopy and mass spectrometry, to provide more comprehensive information about biological systems. Overall, the future of 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline research is promising, and its potential for scientific discovery and technological innovation is vast.

Synthesis Methods

4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline can be synthesized through various methods, including the condensation of pyrrole and aldehyde, the reaction of boron trifluoride with a pyrrole derivative, and the Suzuki-Miyaura coupling reaction. The most common method involves the condensation of pyrrole and aldehyde in the presence of acid catalysts, such as p-toluenesulfonic acid or trifluoroacetic acid. The reaction produces a 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline intermediate, which is then further modified to obtain the desired derivative.

Scientific Research Applications

4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research, including fluorescence imaging, sensing, and photodynamic therapy. Its high quantum yield, photostability, and spectral tunability make it an excellent fluorescent probe for imaging and detection of biomolecules, such as proteins, nucleic acids, and lipids. 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline-based sensors have been developed for the detection of various analytes, such as metal ions, pH, and reactive oxygen species. 4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline derivatives have also been used as photosensitizers for photodynamic therapy, a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells.

properties

IUPAC Name |

4-(4,6-dimethyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-7-10(2)14-13(8-9)18-15(17-14)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMMERZSTYUSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265741 | |

| Record name | 4-(4,6-Dimethyl-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,6-Dimethyl-2-benzoxazolyl)benzenamine | |

CAS RN |

415943-89-4 | |

| Record name | 4-(4,6-Dimethyl-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415943-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,6-Dimethyl-2-benzoxazolyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-aminobutyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5740923.png)

![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)

![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)

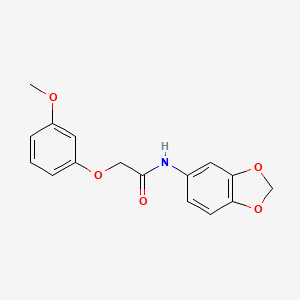

![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)

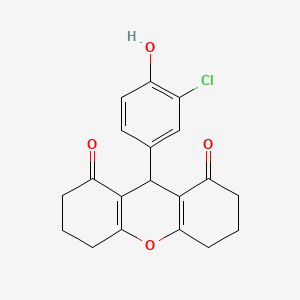

![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)

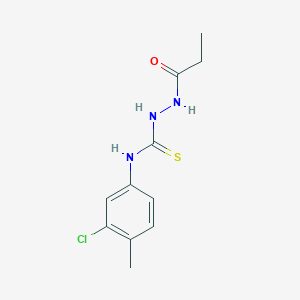

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)